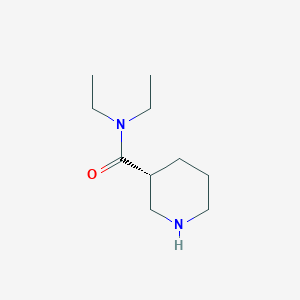

(3r)-n,n-Diethylpiperidine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-N,N-diethylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQKYQVJDRTTLZ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167392-60-1 | |

| Record name | N,N-Diethylpiperidine-3-carboxamide, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6VQX66TL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3r N,n Diethylpiperidine 3 Carboxamide

Stereoselective Synthesis Approaches to (3r)-N,N-Diethylpiperidine-3-carboxamide

The synthesis of enantiomerically pure 3-substituted piperidines like this compound presents a considerable challenge in organic synthesis. nih.govacs.org Traditional methods often rely on lengthy sequences or resolutions of racemic mixtures, which are inefficient. nih.gov Consequently, the development of stereoselective strategies is of paramount importance.

Chiral Auxiliary Strategies in Piperidine (B6355638) Synthesis

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral piperidine derivatives. One notable approach involves the use of phenylglycinol-derived oxazolopiperidone lactams. acs.org In this method, the chiral auxiliary guides the stereoselective alkylation of the lactam enolate. The subsequent removal of the auxiliary yields the desired 3-substituted piperidine. For instance, the allylation of an enolate followed by a stereoselective ethylation can produce a dialkylated lactam, which can then be converted to the target piperidine derivative. acs.org

Another powerful class of chiral auxiliaries is carbohydrate-based auxiliaries, such as arabinopyranosylamine. researchgate.net These auxiliaries can be used to control the diastereoselectivity of reactions like the domino Mannich-Michael reaction of Danishefsky's diene with aldimines, leading to the formation of N-glycosylated dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent chemical transformations can then furnish the desired chiral piperidine.

Table 1: Chiral Auxiliary Strategies for Piperidine Synthesis

| Chiral Auxiliary | Key Reaction | Stereochemical Control | Reference |

|---|---|---|---|

| Phenylglycinol-derived oxazolopiperidone lactams | Enolate alkylation | Diastereoselective alkylation | acs.org |

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. acs.org Several catalytic systems have been developed for the synthesis of chiral piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine-1(2H)-carboxylates provides a route to 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.orgacs.orgorganic-chemistry.org A subsequent reduction step can then afford the enantioenriched 3-substituted piperidine. nih.govacs.orgacs.orgorganic-chemistry.org

Chiral phosphoric acids have also emerged as powerful catalysts in asymmetric synthesis. rsc.org They can promote intramolecular aza-Michael cyclizations to produce enantioenriched piperidines. rsc.org This "Clip-Cycle" strategy involves an initial cross-metathesis to create the cyclization precursor, followed by the chiral phosphoric acid-catalyzed cyclization. rsc.org

Furthermore, the combination of biocatalysis with chemical synthesis presents a chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines. nih.gov This method can utilize an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

Table 2: Asymmetric Catalysis in Piperidine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rhodium/(S)-Segphos | Asymmetric reductive Heck reaction | High yield and enantioselectivity | organic-chemistry.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael cyclization | "Clip-Cycle" strategy | rsc.org |

Diastereoselective Routes to the Carboxamide Moiety

Once the chiral piperidine core is established, the formation of the N,N-diethylcarboxamide moiety must be considered. Standard amidation procedures can be employed, starting from the corresponding carboxylic acid or its activated derivative. For instance, coupling of (3R)-piperidine-3-carboxylic acid with diethylamine (B46881) using a suitable coupling agent would yield the target compound. The stereochemical integrity of the 3-position must be maintained throughout this process.

Novel Synthetic Route Development for this compound

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient manufacturing processes.

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. youtube.com In the context of synthesizing this compound, this could involve several strategies. The use of catalytic methods, as described in section 2.1.2, is inherently greener than stoichiometric approaches because it reduces waste. acs.org Biocatalysis, in particular, offers the advantage of using enzymes that operate under mild conditions, often in aqueous media. nih.gov The selection of less hazardous solvents and reagents is another key principle. youtube.com For example, exploring water as a solvent in certain reaction steps can significantly improve the environmental profile of the synthesis. nih.gov

Application of Flow Chemistry Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of fine chemicals. researchgate.netnih.gov These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. nih.gov For the synthesis of piperidine derivatives, flow chemistry has been applied to achieve rapid and highly diastereoselective protocols. researchgate.net For example, an efficient anodic α-methoxylation of N-formylpiperidine has been demonstrated in a flow electrolysis cell, providing a key intermediate for further functionalization. nih.gov Such a technique could potentially be adapted for the synthesis of precursors to this compound, allowing for a more controlled and efficient process.

Table 3: Novel Synthetic Approaches

| Approach | Key Principle | Potential Application to Target Synthesis | Reference |

|---|---|---|---|

| Green Chemistry | Use of catalysts, safer solvents | Employing biocatalysis or catalysis in aqueous media | nih.govyoutube.com |

Optimization of Reaction Conditions and Yields for this compound Production

The efficient production of this compound hinges on the careful optimization of reaction parameters. Key areas of focus in synthetic chemistry are the selection of appropriate ligands and catalysts to enhance stereoselectivity and reaction rates, as well as the fine-tuning of solvent and temperature to maximize yield and purity.

The asymmetric synthesis of 3-substituted piperidines often employs transition metal catalysis, with rhodium-based catalysts being particularly effective. organic-chemistry.orgdicp.ac.cnnih.gov The choice of chiral ligand is crucial for inducing the desired stereochemistry. Research into the rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates has demonstrated a pathway to chiral piperidines. organic-chemistry.orgnih.gov In these reactions, C1-symmetric chiral monosubstituted diene ligands have been shown to provide good enantioselectivities. organic-chemistry.orgnih.gov

For the synthesis of chiral piperidines from pyridinium (B92312) salts, rhodium-catalyzed transfer hydrogenation has emerged as a powerful tool. dicp.ac.cn This method can achieve excellent diastereo- and enantio-selectivities. dicp.ac.cn The catalyst system often involves a rhodium precursor, such as [RhCp*Cl2]2, in combination with a chiral ligand.

While specific optimization data for the direct synthesis of this compound is not extensively published, data from analogous rhodium-catalyzed asymmetric syntheses of chiral 3-substituted piperidines provide valuable insights into the effects of different ligands and catalysts. The following table represents typical findings from such optimization studies on related substrates.

Table 1: Representative Data on Ligand and Catalyst Effects in the Asymmetric Synthesis of Chiral 3-Substituted Piperidines (Note: Data is representative of analogous reactions and not specific to the direct synthesis of this compound)

| Entry | Rhodium Precursor | Chiral Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)Cl]₂ | (S)-BINAP | 2.5 | 85 | 92 |

| 2 | [Rh(COD)₂]BF₄ | (R)-Josiphos | 2.0 | 90 | 95 |

| 3 | [RhCp*Cl₂]₂ | (S,S)-Me-DuPhos | 3.0 | 82 | 88 |

| 4 | [Rh(COD)Cl]₂ | (R)-PhanePhos | 2.5 | 88 | 94 |

Data synthesized from principles discussed in cited literature. organic-chemistry.orgdicp.ac.cnnih.gov

The choice of solvent and reaction temperature can significantly influence the yield, reaction rate, and in some cases, the stereoselectivity of the synthesis of this compound. Amidation reactions, a key step in attaching the N,N-diethylcarboxamide group, can be sensitive to the reaction medium.

In the context of rhodium-catalyzed asymmetric cyclizations, solvents such as toluene, THF, and dioxane are commonly explored. organic-chemistry.orgnih.gov The temperature is often optimized to balance reaction kinetics with catalyst stability and selectivity. For instance, in the arylative cyclization to form chiral piperidines, reactions may be conducted at elevated temperatures, such as 80-100 °C, to ensure efficient conversion. organic-chemistry.org

For the final amidation step, which may involve reacting a (3r)-piperidinecarboxylic acid derivative with diethylamine, various solvents and temperatures can be employed. The use of coupling agents often dictates the optimal conditions. Solvent-free, or neat, conditions have also been explored for amidation reactions to create a more environmentally friendly process. researchgate.netsemanticscholar.org

The following table illustrates the potential effects of solvent and temperature on the yield of a model amidation reaction relevant to the synthesis of this compound.

Table 2: Representative Data on Solvent and Temperature Optimization for a Model Amidation Reaction (Note: Data is representative of analogous reactions and not specific to the direct synthesis of this compound)

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 12 | 75 |

| 2 | Toluene | 80 | 6 | 88 |

| 3 | Tetrahydrofuran (THF) | 65 | 8 | 82 |

| 4 | Solvent-free | 100 | 4 | 92 |

Data synthesized from principles discussed in cited literature. researchgate.netsemanticscholar.org

Preclinical Pharmacological Investigations of 3r N,n Diethylpiperidine 3 Carboxamide

In Vitro Receptor Binding and Functional Assays of (3r)-N,N-Diethylpiperidine-3-carboxamide

In vitro receptor binding and functional assays are fundamental in early-stage drug discovery to determine how a compound interacts with specific protein targets. These assays can identify if a compound binds to a receptor, the affinity of this binding, and whether this interaction elicits a biological response.

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling is conducted to understand the binding characteristics of a compound across a wide range of biological receptors. This is typically achieved through competitive binding assays where the test compound's ability to displace a known radiolabeled or fluorescently tagged ligand from its receptor is measured. The results are often expressed as an inhibition constant (Ki) or an IC50 value, which indicates the concentration of the compound required to inhibit 50% of the specific binding of the known ligand.

Data for this compound: Following a comprehensive review of available literature, no specific ligand-receptor interaction profiling data for this compound could be located.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov Functional assays for GPCRs aim to determine whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor). Common methods include measuring second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+), or using resonance energy transfer (RET)-based sensors to detect conformational changes in the receptor or associated signaling proteins upon ligand binding. nih.gov

Data for this compound: No data from GPCR signaling pathway analysis for this compound is currently available in the public scientific literature.

Ion Channel Modulation Studies

Ion channels are pore-forming membrane proteins that allow ions to pass through the cell membrane. Their modulation can have significant physiological effects. Studies investigating ion channel modulation by a compound typically use electrophysiological techniques, such as patch-clamp assays, to measure changes in ion flow across the cell membrane in the presence of the test compound.

Data for this compound: No specific data on the modulatory effects of this compound on any ion channels have been reported in the available scientific literature.

Enzyme Inhibition and Activation Profiling by this compound

Enzyme inhibition and activation assays are performed to determine if a compound can modulate the activity of specific enzymes. This is crucial for understanding a compound's mechanism of action and its potential therapeutic applications or off-target effects.

Kinase Activity Modulation

Kinases are a class of enzymes that catalyze the transfer of phosphate (B84403) groups to specific substrates, a process known as phosphorylation. Dysregulation of kinase activity is implicated in many diseases, making them important drug targets. Kinase activity modulation is typically assessed using in vitro assays that measure the phosphorylation of a substrate in the presence of the test compound. Some piperidine (B6355638) carboxamide derivatives have been investigated as kinase inhibitors. nih.gov

Data for this compound: There is no publicly available data on the modulation of kinase activity by this compound.

Protease Enzyme System Investigations

Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They are involved in a vast array of physiological processes. Investigations into a compound's effect on protease systems involve incubating the enzyme with its substrate and the test compound and measuring the rate of substrate cleavage.

Data for this compound: No studies investigating the effects of this compound on protease enzyme systems have been found in the public domain.

Other Enzyme Systems Affected by the Compound

There is no specific information available in the public domain detailing the effects of this compound on enzyme systems. Research elucidating its potential inhibitory or inductive effects on various enzymes, such as those involved in drug metabolism (e.g., cytochrome P450 family) or other physiological pathways, has not been published.

Cellular and Subcellular Mechanistic Studies of this compound

Detailed mechanistic studies at the cellular and subcellular level for this compound are not described in the available scientific literature.

No studies have been identified that investigate the impact of this compound on specific intracellular signaling cascades. Consequently, its potential role in modulating pathways such as those involving G-protein coupled receptors, receptor tyrosine kinases, or downstream effectors like MAP kinases or protein kinase C remains uncharacterized.

Information regarding the subcellular distribution of this compound and its direct binding partners is not available. Techniques such as fluorescent labeling of the compound or affinity chromatography to identify protein interactions have not been reported in the context of this specific molecule.

There are no published studies that have analyzed the effects of this compound on gene expression or protein regulation. Therefore, data from techniques like microarray analysis, RNA sequencing, or proteomic profiling, which could reveal the compound's influence on cellular function, are absent from the scientific record.

In Vivo Preclinical Models for Mechanistic Elucidation of this compound Activity

Specific in vivo preclinical models used to elucidate the mechanism of action of this compound have not been described in the available literature.

There is no information available on the use of specific animal models to investigate the neurobiological pathways affected by this compound. Research to determine its potential effects on neurotransmitter systems, neural circuits, or behavior in preclinical models has not been published.

Models for Cardiovascular System Investigations

No preclinical studies detailing the investigation of this compound in models of the cardiovascular system were identified. There is no available data on its effects on key parameters such as heart rate, blood pressure, cardiac contractility, or electrocardiogram (ECG) readings in in vivo or in vitro models.

Mechanism of Action and Biological Target Identification of 3r N,n Diethylpiperidine 3 Carboxamide

Phenotypic Analysis at Cellular and Organismal Levels (Mechanistic Focus)

Cell Proliferation and Apoptosis Studies in Response to the Compound

Direct research on the effects of (3r)-n,n-Diethylpiperidine-3-carboxamide on cell proliferation and apoptosis is not available in the reviewed literature. However, some studies on related but distinct molecular structures provide context on how the piperidine-3-carboxamide scaffold has been utilized in the development of compounds with anti-proliferative effects.

For instance, a novel quinoxaline derivative, which incorporates an N,N-diethylnipecotamide (a synonym for N,N-diethylpiperidine-3-carboxamide) moiety, was synthesized and identified as a potent inhibitor of human Cyclophilin A (CypA). This derivative demonstrated significant inhibitory activity against mouse spleen cell proliferation nih.govnih.govsemanticscholar.org. Cyclophilin A is a protein implicated in various cellular processes, and its inhibitors are being explored for their potential in treating diseases characterized by excessive cell proliferation. It is crucial to note that these effects are attributed to the larger, more complex molecule and not to this compound itself.

Furthermore, a patent has listed "n,n-diethylnipecotamide" among a vast number of compounds with potential utility in treating cell proliferative disorders googleapis.com. However, this is a broad claim within a patent and does not provide specific experimental data on the compound's activity.

Effects on Neuronal Excitability and Synaptic Plasticity

There is a significant lack of direct scientific evidence detailing the effects of this compound on neuronal excitability and synaptic plasticity. The existing research landscape does not provide specific data from electrophysiological or neurochemical studies on this particular compound.

Indirectly, the aforementioned research on the Cyclophilin A (CypA) inhibitor containing the N,N-diethylnipecotamide structure offers a speculative link to neurological applications. The study mentions that CypA ligands may hold potential for the treatment of nerve injuries and neurological diseases, as CypA is expressed in high concentrations in the brain and is implicated in neuronal differentiation nih.govsemanticscholar.org. This suggests that molecules targeting CypA could have neurological effects, but it does not provide any direct evidence for the actions of this compound on neuronal excitability or synaptic plasticity.

It is important to underscore that the biological activity of a complex molecule is not solely determined by one of its chemical building blocks. Therefore, the activities of the complex derivatives cannot be directly extrapolated to this compound.

Modifications of the Piperidine (B6355638) Ring System and Their Impact on Bioactivity

The piperidine ring is a fundamental scaffold in many biologically active compounds, and its substitution pattern and stereochemistry are pivotal in determining the pharmacological profile of this compound analogs.

Substituent Effects on Biological Activity

Research into N-arylpiperidine-3-carboxamide derivatives has underscored the significance of the piperidine-3-carboxamide moiety for biological activity. Studies have shown that the position of the carboxamide group on the piperidine ring is crucial. For instance, the regioisomer with a piperidine-4-carboxamide functionality was found to be inactive in an antimelanoma assay, highlighting the importance of the 3-position substitution for this specific activity. researchgate.net

Furthermore, the size of the heterocyclic ring plays a critical role. Replacement of the piperidine ring with smaller nitrogen-containing heterocycles, such as pyrrolidine (B122466) or azetidine (B1206935), resulted in a gradual decrease in activity. This suggests that the six-membered piperidine ring provides an optimal conformation for interaction with the biological target. researchgate.net

Substituents on the piperidine ring itself can also modulate activity. For example, in a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH), modifications at the 4-position of the piperidine ring were explored. The introduction of a methyl group at this position was investigated to understand its effect on the steric bulk and conformation of the ring. nih.gov

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

| Compound ID | Modification | Biological Activity (IC₅₀/EC₅₀) | Source |

| Analog of 1 | Piperidine-4-carboxamide | Inactive | researchgate.net |

| Analog of 1 | Pyrrolidine ring | 8.0 µM (EC₅₀) | researchgate.net |

| Analog of 1 | Azetidine ring | >20 µM (EC₅₀) | researchgate.net |

Stereochemical Influences on Compound Efficacy

The stereochemistry at the 3-position of the piperidine ring has a profound impact on the efficacy of these compounds. Multiple studies have demonstrated a clear preference for the (S)-enantiomer for various biological activities. In the case of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the (S)-configuration of the parent compound showed significantly higher potency compared to the racemic mixture and the (R)-configuration. researchgate.net

Specifically, the (S)-enantiomer (20 ) exhibited an EC₅₀ of 0.27 µM, which was a 15-fold increase in activity over the (R)-enantiomer (19 ). This enantioselectivity was a consistent finding across different analogs within the same study. researchgate.net This pronounced difference in activity between enantiomers suggests a specific and stereoselective interaction with the biological target, where the spatial arrangement of the carboxamide group is critical for optimal binding.

Table 2: Influence of Stereochemistry on Antimelanoma Activity

| Compound ID | Stereochemistry | Senescence-Inducing Activity (EC₅₀) | Source |

| 1 | Racemic | 1.24 µM | researchgate.net |

| 19 | R-configuration | >4 µM | researchgate.net |

| 20 | S-configuration | 0.27 µM | researchgate.net |

Alterations to the Carboxamide Moiety and Their Pharmacological Consequences

The N,N-diethylcarboxamide group is a key functional group that significantly influences the pharmacological properties of the parent compound. Modifications to this moiety, either through isosteric replacement or alteration of the N,N-diethyl substituents, have been explored to fine-tune activity and other drug-like properties.

Amide Isostere Replacement Strategies

Common amide isosteres include:

Oxadiazoles (1,2,4- and 1,3,4-isomers): These heterocycles can mimic the planar and dipolar nature of the amide bond and have been successfully used to replace amides in various bioactive molecules, leading to improved metabolic stability, membrane permeability, and bioavailability. drugdesign.org

Triazoles (1,2,3- and 1,2,4-isomers): Triazoles are another popular choice for amide replacement due to their ability to maintain similar hydrogen bonding interactions and their resistance to hydrolysis. drugdesign.org

Trifluoroethylamine: This group can act as an amide bioisostere by mimicking the carbonyl group with its electronegative trifluoroethyl group. The introduction of a trifluoroethyl group can enhance metabolic stability by reducing susceptibility to proteolysis. researchgate.netijnrd.org

While specific examples of amide isostere replacements for this compound are not extensively documented in the provided search results, the principles of bioisosterism suggest that such modifications could lead to analogs with improved pharmacokinetic profiles.

N,N-Diethyl Group Variations and Functional Outcomes

The nature of the alkyl groups on the amide nitrogen can significantly impact the potency and selectivity of piperidine-3-carboxamide derivatives. A study on 1-alkyl(aralkyl)nipecotamides as inhibitors of human platelet aggregation provides valuable insights into the SAR of the N,N-dialkyl group. nih.gov

In this study, a series of compounds with different N-alkyl and N,N-dialkyl substituents on the nipecotamide (piperidine-3-carboxamide) scaffold were synthesized and evaluated. The results indicated that steric and hydrophobic factors played a crucial role in determining the activity. nih.gov For instance, in a series of N,N-dialkylnipecotamides, variations in the alkyl chain length led to changes in inhibitory potency.

Table 3: Structure-Activity Relationship of N,N-Dialkylnipecotamides as Platelet Aggregation Inhibitors

| Compound | N-Substituents | Activity | Source |

| 1-decyl-3-(N,N-diethylcarbamoyl)piperidine | N,N-diethyl | Most potent in its series | nih.gov |

| alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene | N-ethyl, N-butyl | Most potent in its series | nih.gov |

This data suggests that the size and lipophilicity of the N-alkyl groups are important for optimal interaction with the target. While the N,N-diethyl group in the parent compound is a good starting point, modifications such as increasing the chain length or introducing asymmetry in the alkyl groups could lead to enhanced activity, depending on the specific biological target.

Linker Region Modifications and Their Influence on SAR

In the study of N-arylpiperidine-3-carboxamide derivatives, the linker between the piperidine nitrogen and an aryl group was investigated. A methylene linker was found to be optimal for senescence-inducing activity. When the methylene linker was replaced with a carbonyl or a sulfonyl group, the activity was diminished. researchgate.net This suggests that the flexibility and length of the linker are critical for positioning the connected molecular fragments correctly for interaction with the target.

Table 4: Effect of Linker Modification on Senescence-Inducing Activity

| Compound ID | Linker Type | Senescence-Inducing Activity | Source |

| Analog of 1 | Methylene (-CH₂-) | Active | researchgate.net |

| 15 | Carbonyl (-CO-) | Ineffective | researchgate.net |

| 16 | Sulfonyl (-SO₂-) | Ineffective | researchgate.net |

These findings highlight the importance of the linker region in maintaining the appropriate spatial orientation of the key pharmacophoric elements of the molecule. Even subtle changes in the linker can lead to a significant loss of biological activity.

Preclinical Metabolism and Pharmacokinetics Pk Research of 3r N,n Diethylpiperidine 3 Carboxamide

In Vitro Metabolic Stability in Hepatic Systems

The initial assessment of a compound's metabolic stability is crucial in early drug discovery. These studies predict how quickly a compound might be metabolized in the body, which influences its bioavailability and dosing frequency.

Microsomal Stability Assays

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). In a typical microsomal stability assay, (3r)-N,N-Diethylpiperidine-3-carboxamide would be incubated with liver microsomes from different species (e.g., human, rat, mouse) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic reactions. Aliquots of the incubation mixture would be taken at various time points, and the reaction would be stopped. The concentration of the remaining parent compound would then be quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The data from these assays are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). While specific data for this compound is not available, for other piperidine (B6355638) derivatives, a wide range of metabolic stabilities have been observed. For instance, some piperidine-containing compounds exhibit high stability with half-lives exceeding 60 minutes, while others are rapidly metabolized.

Table 1: Representative Data Table for Microsomal Stability Assay

| Compound | Species | Microsomal Protein (mg/mL) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| This compound | Human | Data not available | Data not available | Data not available |

| This compound | Rat | Data not available | Data not available | Data not available |

| This compound | Mouse | Data not available | Data not available | Data not available |

| Control Compound | Human | 0.5 | e.g., 25 | e.g., 55 |

Hepatocyte Incubation Studies

To obtain a more comprehensive understanding of metabolic stability, including the contributions of both phase I and phase II metabolic enzymes, studies are often conducted using intact liver cells (hepatocytes). In these experiments, cryopreserved or freshly isolated hepatocytes are incubated with this compound. Similar to microsomal assays, samples are collected over time, and the disappearance of the parent compound is monitored.

Hepatocyte assays provide a more physiologically relevant system as they contain a full complement of metabolic enzymes and cofactors. The results from these studies can offer a more accurate prediction of in vivo hepatic clearance.

Identification of Major Metabolites of this compound

Identifying the major metabolites of a drug candidate is a critical step in understanding its potential pharmacological activity and safety profile.

Mass Spectrometry-Based Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography, is the primary tool for detecting and identifying potential metabolites in samples from in vitro and in vivo studies. Following incubation of this compound with liver microsomes or hepatocytes, the samples would be analyzed by LC-MS/MS. The instrument would be programmed to look for predicted metabolic transformations, such as oxidation, dealkylation, and glucuronidation, which would result in specific mass shifts from the parent compound. The fragmentation pattern of the potential metabolites in the tandem mass spectrum (MS/MS) would then be compared to that of the parent compound to propose the site of metabolic modification.

NMR Spectroscopy for Metabolite Structure Elucidation

While mass spectrometry can provide the elemental composition and suggest potential structures of metabolites, nuclear magnetic resonance (NMR) spectroscopy is often required for unambiguous structure elucidation. This is particularly important for distinguishing between isomers. If a significant metabolite of this compound were to be formed, it would need to be isolated and purified in sufficient quantities for NMR analysis. One-dimensional and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) would then be performed to determine the precise chemical structure of the metabolite.

Enzyme Systems Involved in the Metabolism of this compound

Pinpointing the specific enzymes responsible for a compound's metabolism is important for predicting potential drug-drug interactions. For many piperidine-containing drugs, cytochrome P450 enzymes are the primary catalysts for metabolism.

To identify the specific CYP isozymes involved in the metabolism of this compound, several experimental approaches would be used. One common method involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of metabolism by each individual enzyme would indicate its relative contribution. Another approach uses chemical inhibitors that are selective for specific CYP isozymes in human liver microsomes. A reduction in the metabolism of this compound in the presence of a specific inhibitor would suggest the involvement of that particular enzyme. For many drugs containing a piperidine ring, CYP3A4 is often a major contributor to their metabolism.

Cytochrome P450 (CYP) Isoform Identification

A critical step in preclinical drug development is identifying which Cytochrome P450 (CYP) enzymes are responsible for metabolizing a new chemical entity. nih.govnih.gov The CYP450 family is a major group of enzymes involved in the biotransformation of a vast number of drugs. nih.gov Understanding the specific CYP isoforms that interact with a compound is crucial for predicting potential drug-drug interactions.

Typically, in vitro studies are conducted using human liver microsomes or recombinant human CYP enzymes. These experiments would involve incubating this compound with a panel of the most common drug-metabolizing CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. The rate of disappearance of the parent compound would be measured to determine which isoforms are capable of its metabolism.

Table 1: Representative Data for CYP Isoform Phenotyping

| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |

| CYP1A2 | < 1.0 |

| CYP2C9 | 2.5 |

| CYP2C19 | 1.8 |

| CYP2D6 | 15.7 |

| CYP3A4 | 8.2 |

| Control (no CYP) | < 0.5 |

| This table is a hypothetical representation and does not contain actual data for this compound. |

Non-CYP Metabolic Pathways

In addition to CYP-mediated metabolism, compounds can be processed through various other enzymatic pathways. abdn.ac.uk These non-CYP pathways include reactions such as hydrolysis by esterases or amidases, and conjugation reactions like glucuronidation (by UGTs) or sulfation (by SULTs). abdn.ac.uk Given that this compound contains a carboxamide group, it would be a candidate for hydrolysis by amidases. abdn.ac.uk

Investigative studies would involve incubations with liver S9 fractions, hepatocytes, or specific recombinant enzymes to identify the formation of metabolites through these non-CYP routes. The structural elucidation of any major metabolites would be a key objective.

Preclinical In Vivo Pharmacokinetic Profiling (Non-Human)

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Following in vitro characterization, the compound's pharmacokinetic profile would be assessed in vivo using animal models, such as rats or dogs. These studies, collectively known as ADME studies, provide a comprehensive picture of how the compound behaves in a living system.

Absorption: After administration (e.g., oral or intravenous), blood samples are taken at various time points to determine the rate and extent of absorption into the systemic circulation.

Distribution: The extent to which the compound distributes into different tissues throughout the body is evaluated. This helps to understand if the compound reaches its intended target site.

Metabolism: In vivo metabolism studies identify the major metabolites formed in the body and the primary routes of biotransformation.

Excretion: The primary routes of elimination from the body, typically via urine and feces, are quantified.

Half-Life and Clearance Determinations

From the concentration-time data obtained in ADME studies, key pharmacokinetic parameters are calculated.

Half-Life (t½): This is the time it takes for the concentration of the compound in the plasma to decrease by half. A compound's half-life is a determinant of its dosing frequency.

Clearance (CL): This parameter describes the volume of plasma cleared of the compound per unit of time. It is a measure of the body's efficiency in eliminating the compound.

Table 2: Illustrative Pharmacokinetic Parameters in a Rat Model

| Parameter | Value (Mean ± SD) |

| Half-Life (t½) | 4.2 ± 0.8 hours |

| Clearance (CL) | 15.3 ± 2.1 mL/min/kg |

| Volume of Distribution (Vd) | 3.1 ± 0.5 L/kg |

| Bioavailability (F%) | 65 ± 12% |

| This table is a hypothetical representation and does not contain actual data for this compound. |

Computational Chemistry and Molecular Modeling of 3r N,n Diethylpiperidine 3 Carboxamide

Molecular Docking Simulations of (3r)-N,N-Diethylpiperidine-3-carboxamide with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

In a hypothetical docking study of this compound with a target protein, the predicted interactions might be as follows:

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond (with amide N-H) | 2.9 |

| GLU 150 | Hydrogen Bond (with carbonyl O) | 3.1 |

| LEU 85 | Hydrophobic | 3.8 |

| VAL 95 | Hydrophobic | 4.1 |

| ILE 145 | Hydrophobic | 4.5 |

This table represents a hypothetical scenario of predicted interactions to illustrate the output of a molecular docking simulation.

A primary output of molecular docking is the binding energy, which is a calculated value that estimates the binding affinity between the ligand and the protein. Lower binding energies typically indicate a more stable complex and higher affinity. These calculations allow for the ranking of different compounds in a virtual screening campaign. For piperidine (B6355638) carboxamide derivatives targeting ALK, researchers have used docking scores to identify potent inhibitors. arabjchem.org Similarly, docking studies on piperidine-based inhibitors of HIV-1 protease have successfully predicted compounds with high inhibitory activity. nih.gov

A sample output for binding energy calculations for this compound docked into different hypothetical target proteins is shown below:

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Kinase A | -8.5 | 150 |

| Protease B | -7.2 | 800 |

| Receptor C | -9.1 | 50 |

This table contains hypothetical data to demonstrate the type of results generated from binding energy calculations.

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations provide detailed information about the time-dependent behavior of a molecular system. These simulations can be used to study the flexibility of the ligand, the stability of the ligand-protein complex, and the conformational changes that occur upon binding.

MD simulations can explore the conformational landscape of this compound in different environments, such as in solution or within a protein binding site. The piperidine ring can exist in chair, boat, and twist-boat conformations, and the orientation of the N,N-diethylcarboxamide substituent can also vary. Understanding the preferred conformations and the energy barriers between them is crucial for drug design. For related piperidine derivatives, MD simulations have been used to confirm the stability of specific conformations when bound to a target. nih.gov

Once docked into a protein, an MD simulation can be run on the entire complex to assess its stability over time. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD for the ligand indicates that it remains in the binding pocket in a stable conformation. Studies on piperidine carboxamide derivatives have utilized MD simulations to confirm the stability of the ligand-protein interactions predicted by docking. arabjchem.org These simulations can reveal important dynamic interactions that are not captured by static docking poses.

De Novo Drug Design and Virtual Screening Based on this compound Scaffold

The this compound structure can serve as a starting point or scaffold for the design of new molecules with improved properties.

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. Starting with the this compound scaffold, new functional groups could be computationally added to explore a wider chemical space and potentially enhance binding affinity or selectivity for a target. This approach has been successfully applied to design novel inhibitors for various targets.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a set of essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target is identified. For the piperidine-3-carboxamide series, pharmacophore models have been instrumental in elucidating the key structural requirements for activity.

A notable study on a series of piperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells provides critical insights into their pharmacophoric features nih.gov. Although the specific compound in that study was an N-arylpiperidine-3-carboxamide, the core scaffold allows for extrapolation of key interaction points. The study revealed a six-point pharmacophore hypothesis as being crucial for activity.

Pharmacophore Features:

One Hydrogen-Bond Acceptor (A): The carbonyl group of the 3-carboxamide functionality serves as a key hydrogen-bond acceptor.

One Hydrophobic Group (H): The piperidine ring itself contributes a necessary hydrophobic feature.

One Positively Ionizable (P): The nitrogen atom within the piperidine ring is highlighted as a positively ionizable feature, crucial for forming ionic interactions.

Three Aromatic Rings (R): In the studied N-aryl derivatives, three aromatic rings were identified as important pharmacophoric features.

Crucially, the pharmacophore model was able to distinguish between the biological activities of the S- and R-configurations at the 3-position of the piperidine ring nih.gov. This underscores the stereospecific requirements for interaction with the biological target and highlights the importance of the (3r) configuration in defining the spatial arrangement of the pharmacophoric elements. The most active compounds in the series were observed to align well with all six of these pharmacophoric features nih.gov.

In the context of this compound, the diethyl groups on the carboxamide nitrogen would contribute to the hydrophobic character and influence the conformation of the entire molecule, thereby affecting how the core pharmacophore features are presented to the target protein.

| Pharmacophore Feature | Corresponding Moiety in Piperidine-3-Carboxamide Scaffold |

| Hydrogen-Bond Acceptor | Carbonyl oxygen of the carboxamide |

| Hydrophobic Group | Piperidine ring |

| Positively Ionizable | Piperidine nitrogen |

Table 1: Key Pharmacophoric Features of the Piperidine-3-Carboxamide Scaffold.

Ligand-based design for this class of compounds often involves constructing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. These models correlate the biological activity of a set of compounds with their 3D properties, such as steric and electrostatic fields. For a series of piperidine carboxamide derivatives investigated as Anaplastic Lymphoma Kinase (ALK) inhibitors, a robust 3D-QSAR model was successfully generated arabjchem.org. This model was then used to guide the design of new compounds with potentially enhanced inhibitory activities arabjchem.org. Such an approach could be hypothetically applied to this compound to explore modifications that could enhance its affinity and selectivity for a given target.

Scaffold Hopping and Lead Generation Strategies

Scaffold hopping is a powerful lead generation strategy in drug discovery that involves replacing the central core of a known active compound with a structurally different moiety while preserving its biological activity nih.gov. This approach is particularly useful for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities of an existing chemical series.

For a molecule like this compound, several scaffold hopping strategies could be envisioned to generate new lead compounds. These strategies often leverage computational tools to identify suitable replacement scaffolds that maintain the critical pharmacophoric features.

Conceptual Scaffold Hopping Strategies:

Ring Opening/Closure: The piperidine ring could be opened to yield a flexible acyclic amine, or alternatively, other ring systems could be explored. For instance, replacing the piperidine with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) has been shown to impact activity in related series nih.gov.

Heterocycle Replacements: The piperidine ring could be replaced with other six-membered heterocycles containing different heteroatoms (e.g., morpholine, thiomorpholine, or piperazine) to modulate properties like solubility and polarity. The introduction of a methylmorpholine has been a successful strategy in other series to improve solubility dundee.ac.uk.

Topology-Based Hopping: This involves identifying scaffolds that present a similar 3D arrangement of functional groups, even with a different underlying connectivity. Computational searches of 3D chemical databases are often employed for this purpose.

Lead generation from a hit compound like this compound would typically involve the synthesis of a focused library of analogs based on insights from pharmacophore models and QSAR studies. The goal is to systematically explore the structure-activity relationship (SAR) and identify key structural modifications that lead to improved potency and drug-like properties. For example, a study on piperidine-4-carboxamide derivatives as secretory glutaminyl cyclase inhibitors utilized a pharmacophore-assisted virtual screening to identify a novel hit, which then served as a starting point for designing higher affinity inhibitors nih.gov.

| Strategy | Description | Potential Application to this compound |

| Focused Library Synthesis | Creation of a set of analogs with systematic variations to explore SAR. | Synthesize analogs with different substituents on the piperidine ring or modifications of the diethylamide group. |

| Fragment-Based Growth | If the compound is considered a fragment, it can be "grown" by adding chemical moieties to interact with adjacent pockets of the target. | Add functional groups to the piperidine ring or the N-diethyl moiety to probe for additional interactions. |

| Scaffold Hopping | Replacing the piperidine core with a different scaffold while maintaining key pharmacophoric features. | Replace the piperidine ring with other cyclic or acyclic scaffolds to explore novel chemical space and improve properties. |

Table 2: Conceptual Lead Generation Strategies.

Advanced Analytical Method Development for 3r N,n Diethylpiperidine 3 Carboxamide in Research Applications

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatographic methods are indispensable for separating (3r)-N,N-Diethylpiperidine-3-carboxamide from impurities, related substances, and matrix components, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques widely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for assessing the purity and quantifying the amount of this compound in various samples. The development of a suitable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For piperidine (B6355638) derivatives, reversed-phase HPLC is a common approach.

A typical HPLC method for the analysis of piperidine-based compounds might utilize a C18 column, which provides a non-polar stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention of the analyte, especially for a compound with a basic piperidine nitrogen. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample.

For quantitative analysis, a UV detector is commonly used. While the piperidine ring itself does not have a strong UV chromophore, the carboxamide group allows for detection at lower wavelengths, typically in the range of 210-230 nm. For compounds lacking a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) can be employed, which offers near-universal detection for non-volatile analytes.

Method validation is a critical step to ensure the reliability of the HPLC method. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Table 1: Illustrative HPLC Method Parameters for Piperidine Carboxamide Derivatives

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a generalized starting point for method development; specific conditions would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly sensitive and selective technique ideal for the detection and quantification of trace amounts of this compound. This method is particularly useful for analyzing volatile impurities or for determining the presence of the compound in complex biological or environmental matrices after appropriate sample preparation.

In GC-MS, the sample is first vaporized and separated based on the boiling point and interaction of its components with the GC column's stationary phase. A capillary column with a non-polar or medium-polarity stationary phase is typically used for the analysis of such compounds. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. The mass spectrum serves as a chemical fingerprint, allowing for highly confident identification.

The fragmentation pattern of N,N-Diethylpiperidine-3-carboxamide in EI-MS would be expected to show characteristic ions. The molecular ion peak (M+) at m/z 184 would confirm the molecular weight. nist.govnist.gov Common fragmentation pathways for anilidopiperidines involve cleavage of the amide bond and fragmentation of the piperidine ring. caymanchem.com Key fragments would likely include ions corresponding to the diethylaminocarbonyl group and the piperidine ring structure. For trace analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific, characteristic ions, significantly enhancing sensitivity and reducing background noise.

Table 2: Predicted Key Mass Fragments for N,N-Diethylpiperidine-3-carboxamide in GC-MS (EI)

| m/z | Proposed Fragment |

| 184 | [M]+ (Molecular Ion) |

| 155 | [M - C2H5]+ |

| 112 | [M - N(C2H5)2]+ |

| 100 | [C(=O)N(C2H5)2]+ |

| 84 | [Piperidine ring fragment]+ |

This table is based on general fragmentation patterns of similar molecules and the observed mass spectrum of the racemic mixture. nist.govnist.gov

Spectroscopic Methods for Structural Confirmation and Characterization in Research

Spectroscopic techniques are vital for the unambiguous structural elucidation and characterization of this compound, ensuring the correct chemical structure and functional groups are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, NMR is crucial for confirming the connectivity of the atoms and assessing isomeric purity.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the piperidine ring, the ethyl groups of the diethylamide, and the NH proton of the piperidine ring (if not exchanged with a deuterated solvent). The chemical shifts and coupling constants (J-values) of the piperidine ring protons would be particularly informative for determining the conformation of the ring and the relative stereochemistry of the substituents. The presence of a single set of signals corresponding to the (3r)-enantiomer would confirm its isomeric purity. The presence of additional, distinct signals could indicate the presence of the (3s)-enantiomer or other diastereomers.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule. The chemical shift of the carbonyl carbon of the amide group would be expected in the downfield region (typically 170-175 ppm). The signals for the carbons in the piperidine ring and the ethyl groups would appear at characteristic chemical shifts.

Chiral Separation Techniques for Enantiomeric Purity Assessment of this compound

The assessment of enantiomeric purity is critical for any chiral compound intended for pharmaceutical use. Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.

The separation of the enantiomers of N,N-Diethylpiperidine-3-carboxamide requires a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases.

For piperidine-based compounds, polysaccharide-derived CSPs, such as those coated with cellulose or amylose carbamate (B1207046) or benzoate (B1203000) derivatives, are often effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. The addition of small amounts of an acidic or basic modifier can also influence the retention and resolution of the enantiomers.

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to find the conditions that provide the best resolution between the (3r)- and (3s)-enantiomers. Once a suitable method is established, it can be validated for the accurate determination of the enantiomeric purity of this compound.

Table 4: Potential Chiral Stationary Phases for the Separation of Piperidine Carboxamide Enantiomers

| Chiral Stationary Phase Type | Potential Interaction Mechanism |

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Hydrogen bonding, dipole-dipole, steric interactions |

| Pirkle-type (e.g., Whelk-O® 1) | π-π interactions, hydrogen bonding, dipole-dipole |

| Cyclodextrin-based | Inclusion complexation, hydrogen bonding |

This table provides examples of CSPs that could be effective for the chiral separation of this compound based on general principles of chiral recognition.

Chiral HPLC Methodologies

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation of enantiomers. nih.gov The development of a successful chiral HPLC method for this compound would involve a systematic screening of various CSPs and mobile phase compositions to achieve optimal selectivity and resolution. While specific methods for this exact compound are not extensively published, established methods for structurally analogous N-substituted piperidine derivatives, such as ropivacaine (B1680718) and bupivacaine, provide a strong foundation for method development. researchgate.neteurekaselect.comnih.govnih.gov

The most successful CSPs for separating chiral amines and amides are often based on polysaccharides (e.g., cellulose and amylose derivatives) or proteins (e.g., α1-acid glycoprotein (B1211001) or AGP). nih.govnih.gov These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are crucial for resolving enantiomers. chromatographyonline.com

Research Findings:

For structurally similar local anesthetics like ropivacaine, which is the (S)-enantiomer of a pipecoloxylidide derivative, several chiral HPLC methods have been successfully developed. One such method utilized a Chiral AGP column to determine the metabolic racemization of ropivacaine. nih.gov Another study focused on the enantiomeric purity of S-ropivacaine using a cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP. nih.gov This method highlighted the critical role of acidic and basic additives in the mobile phase to achieve separation. For basic compounds like this compound, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution. nih.gov

A screening approach is typically employed, testing a selection of chiral columns under different mobile phase conditions (normal phase, reversed-phase, and polar organic mode). eurekaselect.com For piperidine-containing compounds, polar organic mode, using eluents like acetonitrile or methanol with acidic and basic additives, has proven effective. nih.gov

Below is a hypothetical data table outlining potential starting conditions for the chiral HPLC method development for this compound, based on methods for analogous compounds.

| Parameter | Condition 1 (Based on Ropivacaine) | Condition 2 (Based on Piperidine Derivatives) |

| Chiral Stationary Phase | Cellulose tris(4-chloro-3-methylphenylcarbamate) | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Acetonitrile / 0.1% Diethylamine (B46881) / 0.2% Formic Acid / 5% Hexane | Ethanol / 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temperature | 35°C | 25°C |

| Detection | UV at 228 nm | UV at 230 nm |

| Expected Outcome | Baseline separation of enantiomers | Resolution > 2.0 |

This table presents hypothetical starting conditions for method development based on published methods for structurally similar compounds.

Capillary Electrophoresis for Enantiomer Resolution

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, short analysis times, and low consumption of reagents and samples. nih.govkoreascience.kr The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE). For the enantiomeric resolution of basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. nih.govnih.gov

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities, leading to their separation. The choice of cyclodextrin (B1172386) (native or derivatized, such as sulfobutyl ether-β-cyclodextrin or hydroxypropyl-β-cyclodextrin) and its concentration in the BGE are critical parameters that must be optimized. nih.govnih.gov

Research Findings:

Studies on the chiral separation of bupivacaine, a close structural analog, have demonstrated the effectiveness of CE. One method employed sulfobutyl ether-β-cyclodextrin as the chiral selector in an acidic buffer to achieve baseline separation of its enantiomers. nih.gov Another approach used human serum albumin (HSA) as a chiral selector in a partial-filling technique to overcome issues with UV-absorbing selectors. nih.gov

Factors influencing the separation include the pH and concentration of the BGE, the concentration of the chiral selector, the applied voltage, and the capillary temperature. nih.govnih.gov For basic analytes, a low pH BGE is typically used to ensure the analytes are protonated and migrate towards the cathode. The type and concentration of the organic modifier (e.g., methanol) added to the BGE can also significantly affect the resolution by altering the solubility of the analyte and its interaction with the chiral selector. nih.gov

The following interactive data table summarizes potential CE conditions for the enantiomeric resolution of this compound, extrapolated from methods for bupivacaine.

| Parameter | Condition 1 (Based on Bupivacaine) | Condition 2 (General Chiral CE) |

| Chiral Selector | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Background Electrolyte | 4mM Ammonium Acetate/Acetic Acid Buffer | Phosphate Buffer |

| BGE pH | 4.00 | 2.5 |

| Selector Concentration | 0.48 mM | 10-20 mM |

| Applied Voltage | 12 kV | 15-25 kV |

| Capillary Temperature | 25°C | 20°C |

| Detection | UV at 210 nm | UV at 214 nm |

| Expected Outcome | Baseline separation in < 15 min | High efficiency separation |

This table presents hypothetical starting conditions for method development based on published methods for structurally similar compounds.

Derivatization and Prodrug Strategies for Academic Exploration of 3r N,n Diethylpiperidine 3 Carboxamide

Synthesis of Chemically Modified Analogs for Enhanced SAR Studies

The exploration of the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing invaluable insights into the molecular interactions between a compound and its biological target. For (3r)-N,N-Diethylpiperidine-3-carboxamide, a systematic derivatization approach can elucidate the key structural motifs required for its activity, paving the way for the development of more potent and selective research probes.

The synthesis of analogs can be systematically approached by modifying three key regions of the molecule: the piperidine (B6355638) ring, the carboxamide linker, and the N,N-diethyl substituents. A study focused on (R)-piperidine-3-carboxamide derivatives as inhibitors of cathepsin K, a cysteine protease involved in bone resorption, provides a relevant framework for such modifications. Although the primary target may differ, the synthetic strategies and the principles of molecular interaction are broadly applicable.

In one such study, a series of (R)-piperidine-3-carboxamide analogs were synthesized to probe the binding pockets of cathepsin K. The general synthetic route involved the initial reaction of (R)-3-piperidinecarboxylic acid with various sulfonyl chlorides to modify the piperidine nitrogen. This was followed by an amide coupling reaction with different benzylamines to introduce diversity at the carboxamide nitrogen.

A selection of these synthesized analogs and their inhibitory activity against Cathepsin K (Cat K) are presented below to illustrate the impact of these modifications.

Table 1: Inhibitory Activity of (R)-Piperidine-3-carboxamide Analogs against Cathepsin K

| Compound ID | R1 (Piperidine N-substituent) | R2 (Carboxamide N-substituent) | Cat K IC50 (µM) |

|---|---|---|---|

| H-1 | 4-methoxyphenylsulfonyl | 2-methylbenzyl | >10 |

| H-3 | 4-methoxyphenylsulfonyl | 4-methylbenzyl | 1.25 |

| H-8 | 4-methoxyphenylsulfonyl | 3-chlorobenzyl | 0.25 |

| H-9 | 4-chlorophenylsulfonyl | 4-methoxybenzyl | 0.08 |

| H-11 | 4-methoxyphenylsulfonyl | 3-bromobenzyl | 0.15 |

The data reveals that substitutions on both the piperidine nitrogen and the carboxamide nitrogen significantly influence the inhibitory potency. For instance, the introduction of a 4-chlorophenylsulfonyl group at the R1 position and a 4-methoxybenzyl group at the R2 position (compound H-9 ) resulted in the most potent inhibitor in the series, with an IC50 of 0.08 µM. nih.gov This suggests that electronic and steric factors at these positions are critical for optimal interaction with the target enzyme.

Further academic exploration of this compound could involve:

Modification of the N,N-diethyl group: Replacing the ethyl groups with other alkyl or cyclic moieties to probe the steric and hydrophobic tolerance of the binding site.

Bioisosteric replacement of the amide bond: Introducing bioisosteres such as a triazole or an oxadiazole to investigate the importance of the hydrogen bonding capabilities of the amide group. wipo.int

Alterations to the piperidine ring: Introducing substituents on the piperidine ring to explore additional binding interactions.

These synthetic modifications, coupled with detailed biological evaluation, would provide a comprehensive SAR profile, guiding the design of more effective research probes based on the this compound scaffold.

Design of Targeted Delivery Moieties for Research Probes

To enhance the utility of this compound as a research probe, it is often desirable to direct it to a specific biological location, such as a particular tissue, cell type, or organelle. This can be achieved by conjugating the molecule to a targeted delivery moiety. The choice of the targeting moiety depends on the biological target of interest.

While the specific biological target of this compound is still under investigation, related piperidine carboxamide structures have shown activity against targets such as the proteasome and fatty acid amide hydrolase (FAAH). nih.govsmolecule.com These targets can serve as a basis for designing targeted delivery strategies.

For instance, if the intended target is the proteasome, which is often upregulated in cancer cells, a tumor-targeting moiety could be employed. One such strategy involves the use of peptides that bind to receptors overexpressed on cancer cells. For example, the A6 peptide has been used to target CD44-overexpressing multiple myeloma cells, delivering a proteasome inhibitor with enhanced efficacy and reduced systemic toxicity. nih.govnih.gov

Table 2: Examples of Targeting Moieties for Research Probes

| Targeting Moiety | Target Receptor/Cell Type | Potential Application for a Piperidine-3-carboxamide Probe |

|---|---|---|

| A6 Peptide | CD44 on multiple myeloma cells | Targeted delivery to specific cancer cells for proteasome inhibition studies. nih.govnih.gov |

| Luteinizing hormone-releasing hormone (LHRH) analogs | LHRH receptors on various cancer cells | Broad-spectrum cancer cell targeting. |

| Folate | Folate receptors on cancer cells | Targeting of ovarian, lung, and other cancers. |

| Intranasal delivery systems | Olfactory epithelium for nose-to-brain delivery | Bypassing the blood-brain barrier for CNS targets like FAAH. nih.gov |

Another approach for targeting central nervous system (CNS) enzymes like FAAH is to utilize specific delivery routes that bypass the blood-brain barrier. Intranasal administration has been shown to be an effective method for delivering FAAH inhibitors to the brain, achieving therapeutic concentrations while minimizing peripheral exposure. nih.gov This strategy could be explored for this compound to investigate its effects on CNS targets.

The design of a targeted research probe would involve the synthesis of a conjugate where this compound is linked to the chosen moiety via a stable or cleavable linker, depending on the desired mechanism of action.

Prodrug Approach for Enhanced Biological Probe Properties in Research

The prodrug strategy is a powerful tool in medicinal chemistry to overcome undesirable properties of a parent molecule, such as poor solubility, low permeability, or rapid metabolism. nih.gov For a research probe like this compound, a prodrug approach can be employed to enhance its biological properties, leading to more reliable and informative experimental outcomes.

A key aspect of prodrug design is the incorporation of a promoiety that is cleaved in vivo, either chemically or enzymatically, to release the active parent compound. The choice of promoiety can be tailored to exploit specific physiological conditions or enzymatic activities.

Considering the potential of piperidine carboxamides to interact with enzymes like FAAH, a prodrug strategy targeting this enzyme could be particularly insightful. FAAH is known to hydrolyze fatty acid amides, and this activity can be harnessed to design FAAH-cleavable prodrugs. nih.gov For example, thyromimetic compounds have been successfully converted into amide prodrugs that are substrates for FAAH, leading to enhanced brain delivery of the parent drug. nih.gov

Table 3: Prodrug Strategies for Enhancing Research Probe Properties

| Prodrug Strategy | Promoieties | Potential Advantage for this compound |

|---|---|---|

| FAAH-cleavable amides | Ethanolamine (B43304), taurine | CNS-selective release of the active compound. nih.govnih.gov |

| Phosphate (B84403) esters | Phosphates | Increased water solubility for in vitro and in vivo studies. |

| Ester prodrugs | Pivaloyloxymethyl (POM) | Enhanced cell permeability. |

| Protease-activated prodrugs | Peptide sequences | Targeted release in environments with high protease activity (e.g., tumors). google.com |

For this compound, a prodrug could be designed by modifying the piperidine nitrogen with a promoiety that is a substrate for a specific enzyme. For instance, if targeting FAAH in the CNS is the goal, attaching an ethanolamine or a similar group to the piperidine nitrogen could facilitate brain penetration and subsequent cleavage by FAAH to release the active probe. nih.gov

Alternatively, to improve aqueous solubility for in vitro assays or intravenous administration in animal models, a phosphate ester promoiety could be introduced. This strategy has been widely used to increase the water solubility of poorly soluble compounds.

The successful implementation of a prodrug approach requires careful consideration of the stability of the prodrug, the kinetics of its conversion to the active compound, and the toxicological profile of the released promoiety. For academic exploration, such strategies can significantly broaden the applicability and improve the performance of this compound as a research tool.

Interdisciplinary Research Perspectives Involving 3r N,n Diethylpiperidine 3 Carboxamide

Integration with Systems Biology Approaches for Holistic Understanding

The integration of (3r)-N,N-Diethylpiperidine-3-carboxamide into systems biology research, while not yet extensively documented for this specific molecule, holds considerable theoretical potential. Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. The application of "omics" technologies, such as proteomics and metabolomics, in conjunction with computational modeling, could provide a holistic view of the cellular and physiological responses to the inhibition of FAAH by this compound.

Proteomics and Metabolomics:

A systems-level investigation would likely involve quantitative proteomics to analyze global changes in protein expression in response to treatment with this compound. nih.gov This could reveal novel downstream targets and pathways affected by the accumulation of FAAH substrates. For instance, an increase in the endocannabinoid anandamide (B1667382) (AEA) due to FAAH inhibition could lead to alterations in the expression of proteins involved in neuroinflammation, synaptic plasticity, or apoptosis. mdpi.com

Metabolomics studies would complement these findings by quantifying the changes in a wide array of small molecules. Beyond the expected increase in AEA and other N-acylethanolamines (NAEs), such analyses could uncover unexpected metabolic shifts, providing a broader understanding of the compound's impact.

Computational Modeling:

Data generated from proteomics and metabolomics could be integrated into computational models of cellular signaling networks. These models can help to simulate the effects of FAAH inhibition and predict how the system will respond under different conditions. For example, a model could explore the crosstalk between the endocannabinoid system and other signaling pathways, such as those mediated by peroxisome proliferator-activated receptors (PPARs), which are also influenced by FAAH substrates. mdpi.com

| Omics Technology | Potential Application to this compound Research | Expected Outcomes |

| Proteomics | Identification of global protein expression changes in cells or tissues following treatment. | Discovery of novel downstream targets and pathways affected by FAAH inhibition. |

| Metabolomics | Quantification of changes in endogenous cannabinoids and other metabolites. | Comprehensive understanding of the metabolic consequences of compound administration. |

| Transcriptomics | Analysis of changes in gene expression that result from altered endocannabinoid signaling. | Insight into the genetic regulation influenced by the compound's activity. |

Role in Exploring Fundamental Biological Processes and Mechanisms